molecular formula C14H17FN2OS B5848103 N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide

N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide

Cat. No.: B5848103
M. Wt: 280.36 g/mol
InChI Key: WUBOHJJGVDNDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide is a chemical compound that belongs to the family of carbonothioylamides. It is commonly known as BAY 41-2272 and is used extensively in scientific research for its pharmacological properties.

Mechanism of Action

N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide activates sGC by binding to the heme group in the enzyme. This binding leads to the formation of a stable complex between the compound and sGC, which results in the production of cGMP. cGMP is a secondary messenger molecule that mediates the vasodilatory effects of nitric oxide (NO) in vascular smooth muscle cells. This mechanism of action makes this compound a potent vasodilator.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to reduce pulmonary arterial pressure and improve cardiac output in animal models of pulmonary hypertension. It also has vasodilatory effects in the systemic circulation, leading to a decrease in blood pressure. Additionally, it has been shown to inhibit platelet aggregation and reduce inflammation.

Advantages and Limitations for Lab Experiments

N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide has several advantages for lab experiments. It is a potent and specific activator of sGC, making it an ideal tool for studying the role of cGMP in various physiological processes. It also has a long half-life, allowing for sustained activation of sGC. However, it has some limitations, including its high cost and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide in scientific research. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to explore its potential therapeutic benefits. Additionally, it may have applications in the treatment of cancer, as it has been shown to inhibit the growth and metastasis of certain types of cancer cells. Further research is needed to explore the potential of this compound in these areas.
In conclusion, this compound is a potent activator of sGC that has several biochemical and physiological effects. It is extensively used in scientific research for its pharmacological properties and has potential applications in the treatment of various diseases. Its synthesis method is efficient, and it has several advantages for lab experiments, although it also has some limitations. Further research is needed to explore its potential therapeutic benefits in various areas of medicine.

Synthesis Methods

The synthesis of N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide involves the reaction of 4-fluoroaniline with 1-cyclohexanecarboxylic acid chloride in the presence of triethylamine and carbon disulfide. The reaction leads to the formation of this compound as a white crystalline solid. The synthesis method is efficient, and the yield of the final product is high.

Scientific Research Applications

N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide is extensively used in scientific research for its pharmacological properties. It is a potent activator of soluble guanylate cyclase (sGC) and has been shown to increase the levels of cyclic guanosine monophosphate (cGMP) in various tissues. It has been used in the treatment of pulmonary hypertension, erectile dysfunction, and other cardiovascular diseases.

Properties

IUPAC Name

N-[(4-fluorophenyl)carbamothioyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2OS/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h6-10H,1-5H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBOHJJGVDNDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC(=S)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816419
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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